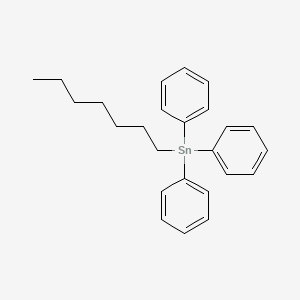
Heptyl(triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl(triphenyl)stannane, with the molecular formula C25H30Sn, is an organotin compound characterized by a heptyl group attached to a triphenylstannane moiety. This compound is part of the broader class of organotin compounds, which have significant applications in organic synthesis and industrial processes due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Heptyl(triphenyl)stannane can be synthesized through the reaction of heptyl bromide with triphenyltin hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the use of a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
C6H13Br+(C6H5)3SnH→C6H13(C6H5)3Sn+HBr
The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ more robust purification techniques such as column chromatography to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: Heptyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various heptyl-substituted organotin compounds.
科学的研究の応用
Heptyl(triphenyl)stannane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds through Stille coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of heptyl(triphenyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers, facilitating reactions such as nucleophilic substitution and radical formation. The compound’s reactivity is influenced by the electronic and steric effects of the heptyl and triphenyl groups, which can modulate its interaction with molecular targets .
類似化合物との比較
Heptyl(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride (C12H28Sn): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride (C18H15ClSn): Commonly used in the synthesis of organotin compounds and as a catalyst in organic reactions.
Tetramethyltin (C4H12Sn): Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness: this compound is unique due to the presence of both a heptyl group and a triphenylstannane moiety, which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry .
特性
CAS番号 |
53566-43-1 |
|---|---|
分子式 |
C25H30Sn |
分子量 |
449.2 g/mol |
IUPAC名 |
heptyl(triphenyl)stannane |
InChI |
InChI=1S/C7H15.3C6H5.Sn/c1-3-5-7-6-4-2;3*1-2-4-6-5-3-1;/h1,3-7H2,2H3;3*1-5H; |
InChIキー |
OYWBJZSYRDZKGE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


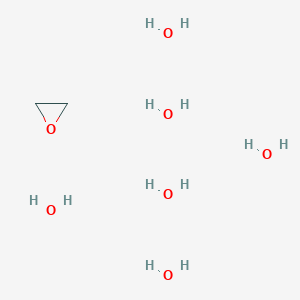
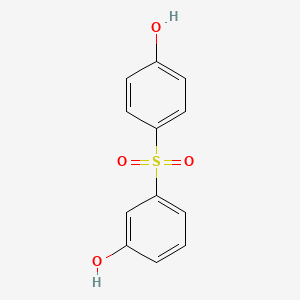
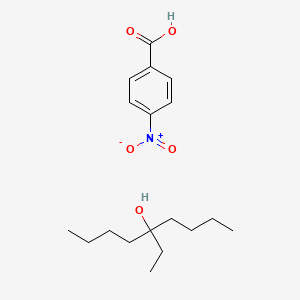

![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)


![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
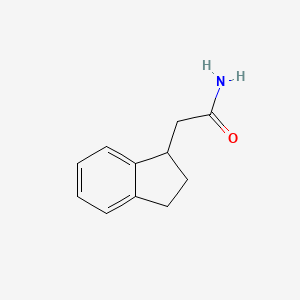
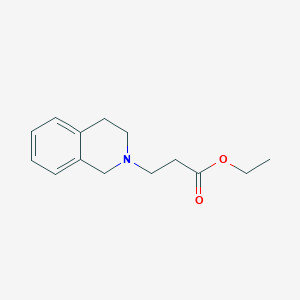

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)

